Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-
Overview
Description
Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- is a complex organic compound that features a benzoic acid moiety linked to a benzothiazole ring through a thioether linkage. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- typically involves the condensation of 2-aminobenzenethiol with benzoic acid derivatives under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as pyridine, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its cytotoxic and anticancer activities, particularly against specific tumor cell lines.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in cellular metabolism, DNA synthesis, and repair.
Pathways Involved: Inhibition of enzyme activity, induction of oxidative stress, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzoic Acid Derivatives: Compounds with varying substituents on the benzoic acid moiety, exhibiting different biological activities.
Uniqueness
Benzoic acid, 4-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]- is unique due to its combined structural features of benzoic acid and benzothiazole, which confer distinct chemical reactivity and biological activity. Its thioether linkage and potential for diverse chemical modifications make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-14(19)10-5-7-11(8-6-10)16-9-17-12-3-1-2-4-13(12)21-15(17)20/h1-8,16H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLNTQSYSQOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292868 | |
Record name | benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39883-83-5 | |
Record name | NSC86152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-THIOXOBENZOTHIAZOLIN-3-YLMETHYLAMINO)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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